![molecular formula C15H10F6O2 B121355 Bisphenol AF CAS No. 1478-61-1](/img/structure/B121355.png)
Bisphenol AF
Overview
Description
Bisphenol AF, also known as hexafluorobisphenol or Bisphenol A Hexafluoride, is a fluorinated organic compound with the chemical formula C12H6F6O2 . It belongs to the family of bisphenols, which are widely used as monomers in the production of polycarbonate plastics, epoxy resins, and other materials . It exists as a white to light-gray powder .
Synthesis Analysis
Bisphenol AF was prepared from HFA•3H2O and aniline under atmospheric pressure in 4 steps: condensation, diazotization, hydrolysis, and Friedel-Crafts alkylation . Fluorine-containing poly(ether)s with pendant primary hydroxyl groups were synthesized by the poly-addition of bisphenol AF di(3-ethyl-3-oxetanylmethyl ether) (BPAFEO) with bisphenol AF (BPAF) using quaternary onium salts, crown ether complexes, or organic bases as catalysts .Molecular Structure Analysis
Bisphenol AF is a fluorinated organic compound that is an analogue of bisphenol A in which the two methyl groups are replaced with trifluoromethyl groups . The chemical shifts in 1 H, 13 C, and 19 F NMR spectroscopy are given in the literature .Chemical Reactions Analysis
Bisphenol AF could be effectively degraded by free chlorine . Nineteen products were detected by LC-Q-TOF-MS analysis, including chlorinated BPAF (i.e., mono/di/tri/tetrachloro-BPAF), 8 dimers, and 6 trimers . According to the identified products, two transformation pathways of electrophilic substitution and electron transfer are proposed .Physical And Chemical Properties Analysis
Bisphenol AF has a molar mass of 336.233 g·mol −1, a melting point of 162 °C , and is insoluble in water . It is a highly flammable liquid and vapor .Scientific Research Applications
Endocrine Disruption Research
BPAF has been identified as an endocrine disruptor, affecting the hormonal systems of organisms. Studies have assessed its impact on the endocrine system, particularly focusing on its potential to cause adverse health effects in humans and animals . The research has led to a better understanding of how such chemicals can alter hormonal balance and contribute to disorders.
Environmental Impact Studies
The ecological risks of BPAF, especially in aquatic environments, have been a subject of recent studies. Research on marine species like the marine medaka has shown that BPAF exposure can affect reproduction and liver function in these organisms, providing insights into the potential environmental hazards of this chemical .
Material Science
BPAF is used as a monomer in the production of specialty polymers, including polyimides, polyamides, and polycarbonate copolymers. These polymers are integral to high-temperature composites and electronic materials, highlighting BPAF’s role in advancing material science applications .
Electrochemistry and Space Technology
In the field of electrochemistry and space technology, BPAF serves as a critical cross-linking agent for fluoroelastomers, electronics, and optical fibers. Its application is essential for the development of materials that can withstand extreme conditions encountered in space exploration .
Reproductive Health Research
BPAF has been studied for its effects on reproductive health. Research indicates that exposure to certain concentrations of BPAF can potentially affect reproductive health, offspring development, and neurodevelopment in rodents, leading to metabolic and endocrine disorders .
Toxicology and Safety Assessment
BPAF’s toxicological profile is crucial for safety assessments. Research has been conducted to evaluate its toxic potency compared to other bisphenols, such as BPA, and to understand its effects on growth and development in various organisms .
Chemical Regulation and Policy Development
The study of BPAF’s endocrine-disrupting properties has implications for chemical regulation and policy development. By applying European regulatory criteria and guidance, researchers have been able to assess the reliability of studies and synthesize evidence for policy-making .
Mechanism of Action
Target of Action
Bisphenol AF (BPAF) primarily targets the human estrogen-related receptors (ERRs). It has a unique interaction with these receptors compared to other bisphenols. While Bisphenol A (BPA) binds with human estrogen-related receptor gamma (ERR-γ), BPAF largely ignores ERR-γ . Instead, BPAF activates ERR-α and binds to and disables ERR-β .
Mode of Action
BPAF’s mode of action involves its interaction with its primary targets, the ERRs. Unlike BPA, which binds to ERR-γ, BPAF activates ERR-α and binds to and disables ERR-β . This unique interaction leads to changes in the endocrine system, making BPAF an endocrine-disrupting chemical .
Biochemical Pathways
BPAF’s interaction with ERRs affects various biochemical pathways. It can lead to estrogen receptor activation and altered steroidogenesis, which can result in ovarian dysfunction, altered estrous cycling, and impaired female fertility . In males, BPAF’s action can initiate androgen receptor inhibition and altered steroidogenesis, leading to dysfunction of male reproductive organs and impaired male fertility .
Pharmacokinetics
It is known that bpaf can be systemically exposed following oral or dermal administration . More research is needed to fully understand BPAF’s pharmacokinetics and their impact on its bioavailability.
Result of Action
The result of BPAF’s action at the molecular and cellular level is primarily seen as endocrine disruption. It can lead to dysfunction in both male and female reproductive systems, as mentioned earlier . BPAF’s endocrine-disrupting properties can cause adverse health effects in an intact organism, its progeny, or populations .
Action Environment
Environmental factors can influence BPAF’s action, efficacy, and stability. BPAF is a fluorinated organic compound and is used in various industries, including cosmetics, chemical manufacturing, production of metals, and rubber . It can also be a plastic additive . The use of products containing BPAF may expose people and the environment to its harmful effects . Therefore, the environmental context plays a crucial role in determining the impact of BPAF.
Future Directions
properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMWEVVKGLCIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037717 | |
Record name | Bisphenol AF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid | |
Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
400 °C[NTP; Chemical Information Profile for Bisphenol AF | |
Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water: Negligible | |
Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF | |
Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Endocrine-disrupting chemicals (EDCs) are widely found in the environment. Estrogen-like activity is attributed to EDCs, such as bisphenol A (BPA), bisphenol AF (BPAF), and zearalenone (Zea), but mechanisms of action and diversity of effects are poorly understood. /The researchers/ used in vitro models to evaluate the mechanistic actions of BPA, BPAF, and Zea on estrogen receptor (ER) alpha and ERbeta. /The researchers/ used three human cell lines (Ishikawa, HeLa, and HepG2) representing three cell types to evaluate the estrogen promoter activity of BPA, BPAF, and Zea on ERalpha and ERbeta. Ishikawa/ERa stable cells were used to determine changes in estrogen response element (ERE)-mediated target gene expression or rapid action-mediated effects. The three EDCs showed strong estrogenic activity as agonists for ERalpha in a dose-dependent manner. At lower concentrations, BPA acted as an antagonist for ERalpha in Ishikawa cells and BPAF acted as an antagonist for ERbeta in HeLa cells, whereas Zea was only a partial antagonist for ERalpha. ERE-mediated activation by BPA and BPAF was via the AF-2 function of ERalpha, but Zea activated via both the AF-1 and AF-2 functions. Endogenous ERalpha target genes and rapid signaling via the p44/42 MAPK pathway were activated by BPA, BPAF, and Zea. BPA and BPAF can function as EDCs by acting as cell type-specific agonists (= 10 nM) or antagonists (= 10 nM) for ERalpha and ERbeta. Zea had strong estrogenic activity and activated both the AF-1 and AF-2 functions of ERalpha. In addition, all three compounds induced the rapid action-mediated response for ERalpha., /The researchers/ report that the mechanisms by which biphenol A (BPA) and two congeners, bisphenol AF and bisphenol C (BPC), bind to and activate estrogen receptors (ER) alpha and beta differ from that used by 17beta-estradiol. /The researchers/ show that bisphenols act as partial agonists of ERs by activating the N-terminal activation function 1 regardless of their effect on the C-terminal activation function 2, which ranges from weak agonism (with BPA) to antagonism (with BPC). Crystallographic analysis of the interaction between bisphenols and ERs reveals two discrete binding modes, reflecting the different activities of compounds on ERs. BPA and 17beta-estradiol bind to ERs in a similar fashion, whereas, with a phenol ring pointing toward the activation helix H12, the orientation of BPC accounts for the marked antagonist character of this compound. Based on structural data, we developed a protocol for in silico evaluation of the interaction between bisphenols and ERs or other members of the nuclear hormone receptor family, such as estrogen-related receptor gamma and androgen receptor, which are two known main targets of bisphenols. ... | |
Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water. | |
Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bisphenol AF | |
Color/Form |
White to light gray powder | |
CAS RN |
1478-61-1 | |
Record name | Bisphenol AF | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1478-61-1 | |
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Record name | Bisphenol AF | |
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Record name | Bisphenol AF | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152522 | |
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Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bisphenol AF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |
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Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol; bisphenol AF | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.579 | |
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Record name | BISPHENOL AF | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159- 162 °C | |
Record name | Bisphenol AF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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